![molecular formula C10H19NO6S B558267 Boc-Met(O2)-OH CAS No. 60280-45-7](/img/structure/B558267.png)
Boc-Met(O2)-OH
Overview
Description
Boc-Met(O2)-OH, also known as Boc-L-methionine sulfone, is a compound with the empirical formula C10H19NO6S . It has a molecular weight of 281.33 . It is commonly used in peptide synthesis .
Molecular Structure Analysis
The SMILES string of Boc-Met(O2)-OH isCC(C)(C)OC(=O)NC@@H(=O)=O)C(O)=O
. The InChI is 1S/C10H19NO6S/c1-10(2,3)17-9(14)11-7(8(12)13)5-6-18(4,15)16/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1
. Physical And Chemical Properties Analysis
Boc-Met(O2)-OH has an assay of ≥96.0% (TLC) . Its optical activity is [α]20/D −13.5±1°, c = 1% in DMF . It is a solid at room temperature .Scientific Research Applications
Biochemistry
Boc-Met(O2)-OH is a derivative of the amino acid methionine . It’s used in biochemical research due to its stability under basic hydrolysis conditions and catalytic reduction conditions . It’s also inert against various nucleophiles .
Peptide Synthesis
In peptide synthesis, Boc-Met(O2)-OH is used as a protecting group for amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Pharmaceutical Research
Boc-Met(O2)-OH is used in pharmaceutical research, particularly in the development of drugs targeting the Neurokinin Receptor . For example, [Sar9,Met(O2)11]-Substance P, a selective agonist of the tachykinin NK1 receptor, is synthesized using Boc-Met(O2)-OH .
Medical Research
In medical research, Boc-Met(O2)-OH is used in the study of ligand selectivity profiles . For instance, Substance P (SP) and unlabeled [Sar9,Met(O2)11]-SP, which are synthesized using Boc-Met(O2)-OH, are potent competitors of [3H]-[Sar9,Met(O2)11]-SP binding .
Chemical Synthesis
Boc-Met(O2)-OH is used in chemical synthesis as a protecting group for amines . It’s also used for the protection of hydroxy groups . The Boc group can be removed under acidic conditions commonly with trifluoroacetic acid .
Molecular Biology
In molecular biology, Boc-Met(O2)-OH is used in the synthesis of peptides for research purposes . It’s also used in the study of protein structure and function .
Safety And Hazards
Boc-Met(O2)-OH may cause long-lasting harmful effects to aquatic life . It harms public health and the environment by destroying ozone in the upper atmosphere . It is advised to avoid breathing its mist, gas or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO6S/c1-10(2,3)17-9(14)11-7(8(12)13)5-6-18(4,15)16/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGDRHNBSOQFMF-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCS(=O)(=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCS(=O)(=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426913 | |
Record name | Boc-Met(O2)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Met(O2)-OH | |
CAS RN |
60280-45-7 | |
Record name | Boc-Met(O2)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-((tert-butoxycarbonyl)amino)-4-(methylsulfonyl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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